(2-thiomorpholin-4-ylpyridin-4-yl)methanol

Description

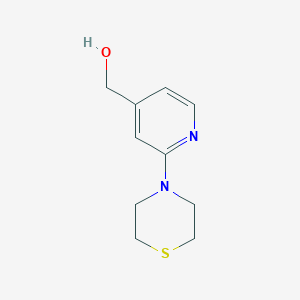

Structure

2D Structure

Properties

IUPAC Name |

(2-thiomorpholin-4-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBEJVGUFHDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640223 | |

| Record name | [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-25-3 | |

| Record name | 2-(4-Thiomorpholinyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Thiomorpholin 4 Ylpyridin 4 Yl Methanol

Retrosynthetic Analysis of the (2-thiomorpholin-4-ylpyridin-4-yl)methanol Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. researchgate.nete3s-conferences.org For this compound, several logical disconnections can be proposed to deconstruct the molecule into manageable precursors.

The most prominent disconnection points are the bonds connecting the thiomorpholine (B91149) and hydroxymethyl substituents to the pyridine (B92270) core.

C4–C (Hydroxymethyl) Disconnection: The primary alcohol functional group can be traced back to a more stable precursor through a functional group interconversion (FGI). The hydroxymethyl group is readily synthesized by the reduction of a corresponding aldehyde, carboxylic acid, or ester. This leads to key precursors such as 4-formyl-2-thiomorpholinopyridine or a methyl 2-(thiomorpholin-4-yl)isonicotinate.

C2–N (Thiomorpholine) Disconnection: The bond between the pyridine C2 carbon and the thiomorpholine nitrogen is a strategic point for disconnection. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection leads to a 2-halopyridine derivative (e.g., 2-chloro- or 2-bromo-) bearing the required 4-hydroxymethyl precursor and thiomorpholine as separate synthons.

Combining these disconnections suggests a convergent synthetic strategy. A plausible retrosynthesis would involve first constructing a 2-halo-4-substituted pyridine. This intermediate would then undergo nucleophilic substitution with thiomorpholine, followed by a final functional group manipulation at the 4-position to reveal the hydroxymethyl group. This approach isolates the key bond-forming reactions and allows for modular assembly of the target compound.

Approaches to the Pyridine Core Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, offer an efficient and atom-economical route to highly substituted pyridines. bohrium.com These reactions are advantageous for their operational simplicity, reduced reaction times, and potential for generating molecular diversity. bohrium.comnih.gov

Several MCRs are applicable to the synthesis of pyridine scaffolds, often inspired by the classical Hantzsch pyridine synthesis. Modern variations allow for the creation of a wide array of substitution patterns. For instance, a one-pot, four-component reaction involving an aldehyde, a ketone, a source of active methylene (B1212753) (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonia (B1221849) source can yield polysubstituted pyridines under mild conditions. researchgate.netrsc.org While directly achieving the 2-thiomorpholino and 4-hydroxymethyl substitution pattern in a single MCR is complex, these reactions are invaluable for creating a pyridine core with "handles" for further functionalization (e.g., cyano, ester, or halo groups).

| Reaction Name/Type | Typical Components | Resulting Pyridine Type | Key Advantages | Reference |

|---|---|---|---|---|

| Hantzsch-type Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia source | 1,4-Dihydropyridines (oxidized to pyridines) | High yields, well-established | nih.govrsc.org |

| One-pot Four-component | Aldehyde, Malononitrile, Ketone, Ammonium (B1175870) acetate (B1210297) | Highly functionalized cyanopyridines | High atom economy, operational simplicity | researchgate.netacs.org |

| Nanocatalyst-mediated MCR | Aldehyde, Malononitrile, Thiazolidine-4-one, Ammonium acetate | Polysubstituted pyridines | Green chemistry, reusable catalyst, mild conditions | rsc.org |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent (like n-BuLi or LDA), facilitating deprotonation at the adjacent ortho position. clockss.orgharvard.edu The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high precision.

For a 2,4-disubstituted pyridine, DoM can be applied in several ways:

A DMG at the 3-position can direct metalation to either the 2- or 4-position.

A DMG at the 2-position can direct metalation to the 3-position.

While direct 2,4-functionalization via DoM is not straightforward, the technique is crucial for building the required substitution pattern step-wise. For example, one could start with a 4-substituted pyridine containing a DMG at the 3-position to introduce a group at the 2-position. However, a more common issue with pyridines is the competitive nucleophilic addition of organolithium reagents to the C=N bond. clockss.org This can often be mitigated by using hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. clockss.orgacs.org

| Directing Group (DMG) | Position on Pyridine | Position of Metalation | Typical Reagent | Reference |

|---|---|---|---|---|

| -CONEt₂ | C3 | C4 | s-BuLi/TMEDA | harvard.edu |

| -OCONEt₂ | C2 | C3 | s-BuLi/TMEDA | harvard.edu |

| -Cl | C2 | C3 | LDA | acs.org |

| -OMe | C2 | C3 | n-BuLi | acs.org |

| N-oxide | - | C2 | i-PrMgCl | thieme-connect.com |

Introduction of the Thiomorpholine Moiety

The thiomorpholine ring is a key structural motif in various biologically active compounds. nih.gov Its introduction onto the pyridine scaffold can be achieved either by attaching a pre-formed thiomorpholine ring or by constructing the ring directly on the pyridine precursor.

The most direct method for attaching the thiomorpholine ring to the pyridine core is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, thiomorpholine acts as a nitrogen nucleophile, displacing a leaving group, typically a halogen, from an activated pyridine ring. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.

The reaction would involve a 2-halopyridine precursor, such as (2-chloropyridin-4-yl)methanol (B27191) or its protected form. The secondary amine of thiomorpholine attacks the electron-deficient C2 carbon, proceeding through a Meisenheimer intermediate before the loss of the halide ion to yield the final product. These reactions are often performed at elevated temperatures in a polar aprotic solvent like DMF or DMSO, sometimes in the presence of a non-nucleophilic base to scavenge the generated acid (HX).

General Reaction Scheme:

(Image is a placeholder for a chemical reaction diagram)

Py-X + Thiomorpholine → Py-Thiomorpholine + HX (Where Py-X is a 2-halopyridine derivative)

If a suitable thiomorpholine starting material is not available, or if a divergent strategy is desired, the thiomorpholine ring can be constructed through cyclization reactions. Several established methods exist for the synthesis of thiomorpholine itself. acs.org

One common approach involves the transformation of diethanolamine (B148213) into a bis(2-chloroethyl)amine (B1207034) intermediate (an amino-mustard species), followed by cyclization with a sulfide (B99878) source like sodium sulfide. nih.govchemrxiv.org Another effective strategy is the base-mediated cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. nih.govacs.org This precursor can be generated from the reaction of cysteamine (B1669678) and vinyl chloride via a photochemical thiol-ene reaction, showcasing a modern and efficient continuous flow process. nih.govresearchgate.netnih.gov

| Starting Materials | Key Intermediate | Cyclization Condition | Overall Yield | Reference |

|---|---|---|---|---|

| Diethanolamine | Amino-mustard species | Sodium sulfide | ~44-81% | nih.govacs.org |

| Ethyl mercaptoacetate, Aziridine | Thiomorpholin-3-one | LiAlH₄ reduction | Not specified | nih.govchemrxiv.org |

| 2-Mercaptoethanol, Aziridine | 2-(2-chloroethylthio)ethylamine hydrochloride | Et₃N | Not specified | nih.govchemrxiv.org |

| Cysteamine hydrochloride, Vinyl chloride | 2-(2-chloroethylthio)ethylamine hydrochloride | Base (e.g., DIPEA) | 54% (isolated) | nih.govacs.orgresearchgate.net |

Formation of the Methanol (B129727) Group

The introduction of the methanol group at the 4-position of the 2-thiomorpholinylpyridine scaffold is a key transformation in the synthesis of the target molecule. This is typically accomplished by the reduction of a carbonyl precursor, such as an ester, carboxylic acid, or aldehyde.

Reduction Methodologies for Carbonyl Precursors

A common and effective strategy for forming the methanol group is the reduction of a carbonyl functional group at the 4-position of the pyridine ring. The choice of the carbonyl precursor and the reducing agent is critical for a successful transformation.

One plausible synthetic route begins with a 2-chloropyridine (B119429) derivative bearing a carboxylic acid or ester group at the 4-position, such as 2-chloroisonicotinic acid or its corresponding methyl ester. The synthesis of such precursors is well-documented. sigmaaldrich.comsigmaaldrich.com The 2-chloro-4-carboxypyridine can then undergo nucleophilic aromatic substitution (SNAr) with thiomorpholine. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom. nih.gov This reaction would yield 2-(thiomorpholino)pyridine-4-carboxylic acid.

Subsequently, the carboxylic acid can be reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. researchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Alternatively, the carboxylic acid can be esterified first, for example, to the methyl ester, and then reduced. Esters are readily reduced by LiAlH₄ to primary alcohols. researchgate.net This two-step approach might offer advantages in terms of solubility and reaction control.

Another viable precursor is 2-(thiomorpholin-4-yl)pyridine-4-carboxaldehyde. asianpubs.org The reduction of an aldehyde to a primary alcohol can be achieved under milder conditions compared to carboxylic acids or esters. Catalytic hydrogenation is a common method for this transformation, employing catalysts such as platinum oxide (PtO₂) or rhodium on carbon, often under a hydrogen atmosphere. researchgate.netgoogle.com Sodium borohydride (B1222165) (NaBH₄) is also a suitable reagent for the selective reduction of aldehydes in the presence of other functional groups.

The following table summarizes the reduction of various carbonyl precursors to the corresponding pyridinemethanol.

Table 1: Reduction Methodologies for Carbonyl Precursors

| Precursor | Reducing Agent | Product | Reference(s) |

| 2-(thiomorpholino)pyridine-4-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | researchgate.net |

| Methyl 2-(thiomorpholino)pyridine-4-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound | researchgate.net |

| 2-(thiomorpholin-4-yl)pyridine-4-carboxaldehyde | Catalytic Hydrogenation (e.g., PtO₂, H₂) | This compound | researchgate.netgoogle.com |

| 2-(thiomorpholin-4-yl)pyridine-4-carboxaldehyde | Sodium Borohydride (NaBH₄) | This compound | General Knowledge |

Functional Group Interconversions at the Benzylic Position

An alternative to the direct reduction of a carbonyl group involves the functional group interconversion of a pre-existing substituent at the 4-position. For instance, a 4-methylpyridine (B42270) derivative could be a potential starting material. The conversion of a methyl group to a methanol group on a pyridine ring can be achieved through a multi-step sequence.

One approach involves the N-oxidation of the pyridine ring, followed by rearrangement. For example, 2,3-lutidine (B1584814) (2,3-dimethylpyridine) can be converted to its N-oxide. researchgate.net The N-oxide can then be treated with acetic anhydride, leading to a rearrangement that introduces an acetoxymethyl group at one of the methyl positions. Subsequent hydrolysis of the acetate ester yields the corresponding pyridinemethanol. researchgate.net A similar strategy could potentially be applied to a 2-thiomorpholinyl-4-methylpyridine precursor.

Optimization of Synthetic Pathways for this compound

To ensure an efficient and scalable synthesis, optimization of the reaction conditions for each step is paramount. This involves the careful selection of catalysts, solvents, temperature, and reaction times to maximize the yield and purity of the desired product.

Catalyst Systems and Reaction Conditions

Nucleophilic Aromatic Substitution (SNAr): The reaction of a 2-halopyridine with thiomorpholine is a key step. The efficiency of SNAr reactions on heteroaromatic chlorides can be significantly influenced by the choice of base and solvent. While palladium catalysis is an option for amination of heteroaryl chlorides, SNAr reactions offer a transition-metal-free alternative. nih.gov For less reactive substrates like 2-chloropyridines, the reaction may require elevated temperatures. The choice of a suitable base, such as potassium carbonate or an organic base like triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction. The solvent also plays a significant role; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate SNAr reactions. Kinetic studies on the reactions of substituted pyridines with secondary amines have provided insights into the mechanism and can guide the optimization of reaction conditions. liverpool.ac.uk

Reduction Step: For the reduction of a carboxylic acid or ester with LiAlH₄, the reaction is typically performed in anhydrous THF under an inert atmosphere to prevent the quenching of the highly reactive reducing agent. The reaction temperature is often controlled, starting at low temperatures and gradually warming to room temperature or refluxing to ensure complete conversion.

In the case of catalytic hydrogenation of a 4-carboxaldehyde precursor, the choice of catalyst and reaction conditions is critical. Rhodium-based catalysts, such as Rh₂O₃, have been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions. nih.gov Platinum oxide (PtO₂) is another commonly used catalyst for the hydrogenation of substituted pyridines. researchgate.net The optimization would involve screening different catalysts, hydrogen pressures, temperatures, and solvents to achieve high conversion and selectivity.

The following table provides a summary of catalyst systems and reaction conditions for key transformations.

Table 2: Catalyst Systems and Reaction Conditions

| Reaction | Catalyst/Reagent | Solvent | Temperature | Key Considerations | Reference(s) |

| SNAr | Base (e.g., K₂CO₃, Et₃N) | DMF, DMSO | Elevated | Substrate reactivity, choice of base and solvent. | nih.govliverpool.ac.uk |

| Ester/Carboxylic Acid Reduction | LiAlH₄ | Anhydrous THF | 0 °C to reflux | Anhydrous conditions, stoichiometry of reducing agent. | researchgate.netresearchgate.net |

| Aldehyde Hydrogenation | Rh₂O₃, PtO₂ | TFE, Acetic Acid | 40 °C | Catalyst loading, hydrogen pressure, solvent choice. | researchgate.netnih.gov |

Yield and Purity Enhancement Techniques

Maximizing the yield and ensuring the high purity of this compound requires careful attention to purification techniques at each stage of the synthesis.

Purification of Intermediates: After the SNAr reaction, the resulting 2-(thiomorpholino)pyridine-4-carboxylic acid or its ester needs to be purified to remove any unreacted starting materials and byproducts. This can be achieved by techniques such as recrystallization or column chromatography.

Work-up of Reduction Reactions: The work-up procedure for LiAlH₄ reductions is critical. It typically involves the careful sequential addition of water and a sodium hydroxide (B78521) solution to quench the excess reagent and precipitate aluminum salts, which can then be removed by filtration.

Final Product Purification: The final product, being a polar molecule, may require specific purification strategies. Column chromatography on silica (B1680970) gel is a common method for the purification of polar organic compounds. The choice of eluent system is crucial for achieving good separation. Alternatively, crystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material. For pyridine derivatives, specialized techniques like pH-zone-refining counter-current chromatography have also been successfully employed for purification. nih.gov Cation-exchange chromatography can be a useful technique for purifying pyridine derivatives, especially for removing basic impurities. Washing the organic layer with a dilute acid solution (e.g., 1-5% aq. HCl) during work-up can be effective for removing residual pyridine-based starting materials, provided the product is stable under these conditions. asianpubs.org

Chemical Reactivity and Derivatization of 2 Thiomorpholin 4 Ylpyridin 4 Yl Methanol

Reactivity of the Pyridine (B92270) Nitrogen in (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The pyridine ring in this compound contains a nitrogen atom with a lone pair of electrons, making it a target for electrophilic attack. This reactivity is central to various derivatization strategies, including quaternization and N-oxidation.

Quaternization and N-Oxidation Studies

Quaternization: The nitrogen atom of the pyridine ring can act as a nucleophile, reacting with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, imparts a positive charge to the pyridine ring, which can significantly alter the molecule's physical and chemical properties. google.comnih.gov The reaction typically proceeds via an SN2 mechanism where the pyridine nitrogen attacks the electrophilic carbon of an alkyl halide or a similar agent. nih.gov The formation of these quaternary salts enhances the reactivity of the pyridine ring towards nucleophilic substitution. google.com

Table 1: Quaternization Reactions of the Pyridine Nitrogen

| Reagent | Product Name |

|---|---|

| Methyl Iodide | 4-(hydroxymethyl)-1-methyl-2-(thiomorpholin-4-yl)pyridin-1-ium iodide |

| Benzyl Bromide | 1-benzyl-4-(hydroxymethyl)-2-(thiomorpholin-4-yl)pyridin-1-ium bromide |

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgmdpi.com The resulting N-oxide group alters the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen susceptible to both nucleophilic and electrophilic attack. scripps.edu The oxygen atom of the N-oxide can also be a site for further reactions. scripps.edu Efficient N-oxidation of various pyridine derivatives has been achieved using catalytic systems, such as titanium silicalite (TS-1) with hydrogen peroxide, which offers a greener and more efficient alternative to traditional batch reactors. organic-chemistry.org

Table 2: N-Oxidation of the Pyridine Nitrogen

| Reagent | Product Name |

|---|---|

| Hydrogen Peroxide / Acetic Acid | This compound 1-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide |

Reactions involving the Thiomorpholine (B91149) Ring in this compound

The thiomorpholine ring presents another site for chemical modification, primarily centered on the sulfur atom.

Sulfur Oxidation Reactions

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, a property that has been utilized in medicinal chemistry to create metabolically "soft spots" in drug candidates. mdpi.com This oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. Mild oxidizing agents will typically convert the sulfide (B99878) to a sulfoxide, while stronger oxidizing conditions will result in the formation of the sulfone. mdpi.com The oxidation state of the sulfur atom can influence the compound's polarity and biological activity. The pyridine ring itself can also exhibit antioxidant properties due to the potential oxidation of the nitrogen atom. ijcce.ac.ir

Table 3: Oxidation of the Thiomorpholine Sulfur

| Reagent | Product Name | Oxidation State |

|---|---|---|

| Sodium Periodate (NaIO₄) | (2-(1-oxidothiomorpholin-4-yl)pyridin-4-yl)methanol | Sulfoxide |

| Hydrogen Peroxide (H₂O₂) | (2-(1-oxidothiomorpholin-4-yl)pyridin-4-yl)methanol | Sulfoxide |

| Potassium Permanganate (B83412) (KMnO₄) | (2-(1,1-dioxidothiomorpholin-4-yl)pyridin-4-yl)methanol | Sulfone |

Ring-Opening and Rearrangement Processes

The thiomorpholine ring is a stable six-membered saturated heterocycle. jchemrev.com Ring-opening and rearrangement processes of the thiomorpholine ring are not commonly observed under standard laboratory conditions due to the inherent stability of the cyclic thioether and amine structure. Such transformations would likely require harsh reaction conditions or highly specific reagents designed to cleave the carbon-sulfur or carbon-nitrogen bonds. While ring-opening reactions have been reported for other heterocyclic systems like tosyl-oxazetidine, these are not directly analogous to the thiomorpholine system. acs.org Therefore, derivatization of this compound via ring-opening of the thiomorpholine moiety is considered a challenging and less explored synthetic route.

Transformations at the Methanol (B129727) Hydroxyl Group of this compound

The primary alcohol functional group provides a versatile handle for a variety of chemical transformations, most notably esterification and etherification.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of the methanol substituent can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.com Another approach involves using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) to facilitate the reaction between the alcohol and a carboxylic acid. researchgate.net Silver oxide has also been used to mediate the oxidation of pyridine methanols directly to esters in the presence of an alkyl iodide. researchgate.net

Table 4: Esterification of the Methanol Hydroxyl Group

| Reagent | Product Name |

|---|---|

| Acetic Anhydride / Pyridine | (2-thiomorpholin-4-ylpyridin-4-yl)methyl acetate (B1210297) |

| Benzoyl Chloride / Triethylamine | (2-thiomorpholin-4-ylpyridin-4-yl)methyl benzoate |

Etherification: The hydroxyl group can also be converted into an ether. A standard method for this is the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base (such as sodium hydride) to form an alkoxide ion. This nucleophilic alkoxide is then reacted with an alkyl halide to form the corresponding ether.

Table 5: Etherification of the Methanol Hydroxyl Group

| Reagents | Product Name |

|---|---|

| 1. Sodium Hydride (NaH) 2. Methyl Iodide | 4-(methoxymethyl)-2-(thiomorpholin-4-yl)pyridine |

| 1. Sodium Hydride (NaH) 2. Ethyl Bromide | 4-(ethoxymethyl)-2-(thiomorpholin-4-yl)pyridine |

Oxidation to Aldehyde/Carboxylic Acid Derivatives

The primary alcohol moiety in this compound presents a key site for oxidation, allowing for its conversion to the corresponding aldehyde, (2-thiomorpholin-4-yl)pyridine-4-carbaldehyde, or further to the carboxylic acid, 2-thiomorpholin-4-ylpyridine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the selective oxidation to the aldehyde, milder reagents are necessary to prevent overoxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes and is effective for this type of transformation. libretexts.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to avoid the formation of a hydrate (B1144303) from the aldehyde, which could be further oxidized. libretexts.org Another common reagent for this purpose is manganese dioxide (MnO₂), which is particularly effective for the oxidation of allylic and benzylic alcohols, including heteroaromatic methanol derivatives.

To achieve the carboxylic acid, stronger oxidizing agents are employed. A study on the oxidation of 4-pyridinemethanol (B147518) using chromium(VI) in an acidic aqueous medium demonstrated its conversion first to the aldehyde and then to the carboxylic acid. researchgate.net Other potent oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can also facilitate the direct oxidation of the primary alcohol to the carboxylic acid.

A summary of potential oxidizing agents for the conversion of this compound is presented in the interactive table below.

| Oxidizing Agent | Target Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous dichloromethane (CH₂Cl₂) |

| Manganese Dioxide (MnO₂) | Aldehyde | Various solvents (e.g., chloroform, acetone) |

| Chromium(VI) reagents (e.g., CrO₃) | Carboxylic Acid | Acidic aqueous solution (e.g., H₂SO₄) |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Acidic or basic conditions, depending on substrate |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome governed by the electronic properties of the existing substituents: the 2-thiomorpholinyl group and the 4-hydroxymethyl group.

Electrophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions generally more challenging and often requiring harsh conditions. rsc.org The nitrogen atom in the ring acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles primarily to the C-3 and C-5 positions (meta to the nitrogen).

However, the substituents on the ring significantly influence the reactivity and regioselectivity. The 2-thiomorpholinyl group, being an amino derivative, is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. Amino groups are typically ortho- and para-directing. acs.orgrsc.orgrsc.orgresearchgate.net In this molecule, the para position (C-5) and the ortho position (C-3) to the thiomorpholinyl group are potential sites for electrophilic attack. The 4-hydroxymethyl group is a weakly deactivating group. The interplay of these directing effects would likely favor substitution at the C-3 or C-5 position.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. quimicaorganica.orgechemi.comuoanbar.edu.iqyoutube.com In this compound, the C-2 position is already occupied by the thiomorpholinyl group. The C-4 position bears a hydroxymethyl group, which is not a good leaving group for a typical SNAr reaction. Therefore, direct nucleophilic aromatic substitution on the pyridine ring of the parent molecule is unlikely without prior modification of the hydroxymethyl group to a better leaving group, such as a halide or a sulfonate ester.

The directing effects of the substituents on the pyridine ring are summarized in the interactive table below.

| Substituent | Position | Electronic Effect | Directing Influence for Electrophilic Substitution |

| Pyridine Nitrogen | 1 | Electron-withdrawing | Meta-directing (to C-3 and C-5) |

| Thiomorpholinyl | 2 | Electron-donating | Ortho-, Para-directing (to C-3 and C-5) |

| Hydroxymethyl | 4 | Weakly deactivating | Weakly meta-directing (to C-3 and C-5) |

Stereochemical Considerations in Derivatization of this compound

The parent molecule, this compound, is achiral. However, derivatization reactions can introduce chirality into the molecule, necessitating stereochemical considerations.

The thiomorpholine ring can exist in a chair conformation, and substituents on the ring can adopt either axial or equatorial positions. While the nitrogen and sulfur atoms of the thiomorpholine ring itself are not stereocenters in the parent molecule, reactions involving the ring could potentially create stereogenic centers. For instance, oxidation of the sulfur atom to a sulfoxide would introduce a stereocenter at the sulfur atom.

Furthermore, if chiral reagents or catalysts are employed in the derivatization of the molecule, enantioselective or diastereoselective transformations can be achieved. For example, the asymmetric reduction of a ketone derivative of this molecule could lead to a chiral secondary alcohol. The use of chiral ligands in metal-catalyzed reactions involving the pyridine ring or its substituents could also induce stereoselectivity. google.com

The synthesis of chiral thiomorpholine derivatives is an area of interest in medicinal chemistry, and various strategies have been developed to control their stereochemistry. researchgate.netacs.orgchemrxiv.orgresearchgate.netjchemrev.com These methodologies could potentially be adapted for the stereoselective derivatization of this compound, allowing for the synthesis of specific stereoisomers with potentially distinct biological activities.

Spectroscopic and Analytical Characterization Methodologies for 2 Thiomorpholin 4 Ylpyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like "(2-thiomorpholin-4-ylpyridin-4-yl)methanol." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would be a primary technique to identify the different types of protons and their arrangements in the molecule. The expected ¹H NMR spectrum of "this compound" would show distinct signals for the protons on the pyridine (B92270) ring, the thiomorpholine (B91149) ring, the methylene (B1212753) group of the methanol (B129727) moiety, and the hydroxyl group. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would provide a complete picture of the proton framework.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H (aromatic) | 6.5 - 8.5 | m | 3H |

| CH₂ (methanol) | ~4.6 | s | 2H |

| N-CH₂ (thiomorpholine) | 3.5 - 4.0 | t | 4H |

| S-CH₂ (thiomorpholine) | 2.7 - 3.2 | t | 4H |

| OH (methanol) | Variable | s | 1H |

Note: This is a predicted data table. Actual experimental data is not available in the searched sources.

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C (aromatic) | 105 - 160 |

| C-OH (methanol) | ~60 |

| N-CH₂ (thiomorpholine) | ~50 |

| S-CH₂ (thiomorpholine) | ~28 |

Note: This is a predicted data table. Actual experimental data is not available in the searched sources.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pyridine and thiomorpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the pyridine ring, the thiomorpholine ring, and the methanol group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of "this compound" with high precision. This allows for the calculation of its elemental formula (C10H14N2OS), confirming the identity of the compound. The expected exact mass would be approximately 210.0827 g/mol . chemspider.com

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For "this compound," likely fragmentation pathways would involve the loss of the hydroxyl group, cleavage of the methanol side chain, and fragmentation of the thiomorpholine ring. Analysis of the mass-to-charge ratios (m/z) of these fragments would provide further evidence for the proposed structure.

Predicted Fragmentation Data

| m/z Value | Possible Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 193 | [M - OH]⁺ |

| 179 | [M - CH₂OH]⁺ |

| 104 | [C₅H₄N-CH₂OH]⁺ |

| 103 | [Thiomorpholine]⁺ |

Note: This is a predicted data table. Actual experimental data is not available in the searched sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

The presence of the hydroxyl (-OH) group from the methanol moiety would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration of the primary alcohol is anticipated to appear in the 1050-1000 cm⁻¹ range.

The aromatic pyridine ring will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The thiomorpholine ring is expected to show C-H stretching vibrations from its methylene groups in the 2950-2850 cm⁻¹ range and a C-N stretching vibration, likely around 1250-1020 cm⁻¹. The C-S stretching vibration is typically weak and can be difficult to assign but is expected in the 800-600 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 |

| Thiomorpholine Ring | Aliphatic C-H Stretch | 2950-2850 |

| Pyridine Ring | C=C and C=N Stretch | 1600-1400 |

| Thiomorpholine Ring | C-N Stretch | 1250-1020 |

| Primary Alcohol | C-O Stretch | 1050-1000 |

| Thiomorpholine Ring | C-S Stretch | 800-600 |

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental method for confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₀H₁₄N₂OS, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The molecular weight of C₁₀H₁₄N₂OS is 210.30 g/mol . The theoretical percentages of each element are crucial for verifying the purity of a synthesized sample. Experimental values obtained from CHNS analysis should ideally be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

The calculated theoretical elemental composition for this compound is detailed in Table 2.

Table 2: Theoretical Elemental Analysis Data for this compound (C₁₀H₁₄N₂OS)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 57.11 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 6.72 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.32 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.61 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.25 |

| Total | 210.33 | 100.00 |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable.

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. Detection would typically be performed using a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly, for instance, around 260 nm. The purity is determined by the area percentage of the main peak in the chromatogram.

A hypothetical set of HPLC parameters for the analysis of this compound is provided in Table 3.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, a derivatization step is necessary to convert the polar -OH group into a less polar, more volatile group.

A common derivatization technique is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

The GC-MS analysis of the silylated derivative would provide a retention time characteristic of the compound under the specific chromatographic conditions. The mass spectrometer would then generate a mass spectrum based on the fragmentation pattern of the derivatized molecule upon electron impact ionization. This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. Key expected fragments would include the molecular ion peak (M⁺) of the TMS derivative and characteristic fragments arising from the cleavage of the thiomorpholine and pyridine rings, as well as the loss of the silylated hydroxymethyl group.

An example of GC-MS parameters for the analysis of the silylated derivative is outlined in Table 4.

Table 4: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Silylated this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Impact (EI), 70 eV |

| MS Scan Range | 40-500 m/z |

| Transfer Line Temp | 280 °C |

Computational and Theoretical Studies on 2 Thiomorpholin 4 Ylpyridin 4 Yl Methanol

Molecular Docking and Ligand-Protein Interaction Prediction

No studies detailing the molecular docking of (2-thiomorpholin-4-ylpyridin-4-yl)methanol with any protein targets were found. Consequently, there is no information on its predicted binding affinities, binding poses, or specific molecular interactions with any biological macromolecules.

Quantum Chemical Calculations

Electronic Structure and Frontier Molecular Orbitals (FMO)

There are no published quantum chemical calculations describing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap of this compound.

Reactivity Descriptors (e.g., Fukui functions)

Information regarding reactivity descriptors, such as Fukui functions, for this compound is not available in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

No conformational analysis or molecular dynamics simulation studies have been published for this compound. Therefore, its conformational preferences, flexibility, and dynamic behavior remain uncharacterized.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs

In the absence of biological activity data for this compound or its analogs, no Structure-Activity Relationship (SAR) models have been developed or reported.

Biological Activity and Mechanistic Insights of 2 Thiomorpholin 4 Ylpyridin 4 Yl Methanol and Its Analogs

General Biological Screening Methodologies for Thiomorpholine (B91149) and Pyridine (B92270) Derivatives

The initial assessment of the biological potential of thiomorpholine and pyridine derivatives involves a variety of standardized screening methodologies. These assays are designed to identify and quantify the biological effects of the compounds across a range of potential applications.

Antimicrobial and Antifungal Assays : The antimicrobial activity of these derivatives is commonly evaluated using methods like the agar diffusion test and broth dilution methods. researchgate.netnih.gov In the agar diffusion method, the size of the inhibition zone around a compound-impregnated disk on a microbial lawn indicates its potency. mdpi.com The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Antiproliferative and Cytotoxicity Screening : To assess anticancer potential, derivatives are screened against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.govmdpi.com This method allows for the determination of the IC50 value, the concentration of a compound that inhibits 50% of cell growth, against cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.gov

Enzyme Inhibition Assays : For compounds designed to target specific enzymes, in vitro enzyme inhibition assays are crucial. These assays measure the ability of a compound to inhibit the activity of a purified enzyme. For example, cholinesterase inhibitory activity is determined by measuring the hydrolysis of a substrate like acetylthiocholine. mdpi.com The results are typically expressed as IC50 values.

In Vivo Activity Testing : Promising compounds identified through in vitro screening may be advanced to in vivo testing in animal models. For instance, the antimalarial activity of pyridine derivatives has been evaluated in mice infected with Plasmodium berghei using a 4-day suppressive test to measure the inhibition of parasite multiplication. nih.gov Similarly, the hypolipidemic effects of thiomorpholine derivatives have been tested in Triton WR-1339-induced hyperlipidemic rats. nih.gov

Exploration of Potential Biological Targets

The structural diversity of thiomorpholine and pyridine derivatives allows them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. jchemrev.comjchemrev.com

Enzymes : These compounds have been shown to inhibit various enzymes. A notable target is squalene synthase , an enzyme involved in the cholesterol biosynthesis pathway. jchemrev.comnih.gov Inhibition of this enzyme is a strategy for developing hypolipidemic agents. researchgate.netnih.gov Other enzyme targets include:

Dipeptidyl Peptidase IV (DPP-IV) , relevant for the treatment of type 2 diabetes. jchemrev.comjchemrev.com

Cholinesterases (AChE and BChE) , targeted for Alzheimer's disease therapy. mdpi.com

Epidermal Growth Factor Receptor (EGFR) kinase , a key target in cancer therapy. rjlbpcs.comtandfonline.com

Phosphatidylinositol 3-kinase (PI3K) , another important target in oncology. nih.gov

Dihydrofolate reductase (DHFR) , a target for antimalarial agents. nih.gov

α-Glucosidase , whose inhibition can help manage diabetes. jchemrev.com

Receptors : Pyridine and its analogs have been developed as ligands for various receptors. These include:

Adenosine Receptors (A1, A2A, A3) , where certain pyridine derivatives have shown selective binding, suggesting potential applications in conditions where these receptors are implicated. nih.gov

Peripheral Benzodiazepine Receptors (PBR) , for which novel imidazo[1,2-a]pyridine derivatives have been synthesized as potent and selective ligands. acs.org

Corticotropin-Releasing Factor-1 (CRF-1) Receptor , where dihydropyrrole[2,3-d]pyridine derivatives have been identified as novel antagonists. acs.org

In Vitro Assay Development and Evaluation

The development and execution of robust in vitro assays are fundamental to characterizing the biological activity of thiomorpholine and pyridine analogs. These assays provide quantitative data on a compound's potency, selectivity, and mechanism of action at the cellular or molecular level.

Receptor Binding Assays : Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. nih.gov These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. For example, the affinity of pyridine derivatives for adenosine receptor subtypes has been determined using radioligands like [3H]-(R)-PIA and [125I]AB-MECA for A1 and A3 receptors, respectively. nih.gov The data from these assays are used to calculate the inhibition constant (Ki) or the IC50 value, which represents the concentration of the compound required to displace 50% of the radioligand.

Cell-Based Proliferation and Viability Assays : As mentioned, the MTT assay is a cornerstone for evaluating the antiproliferative effects of compounds on cancer cell lines. nih.govmdpi.com The assay involves exposing cultured cells to varying concentrations of the test compounds for a set period. The viability of the cells is then determined by their ability to reduce the yellow MTT tetrazolium salt to purple formazan crystals, which is quantified spectrophotometrically.

Enzyme Activity Assays : To evaluate enzyme inhibitors, specific assays are designed based on the enzyme's function. For cholinesterase inhibitors, the Ellman method is often used, which measures the product of substrate hydrolysis. mdpi.com For kinase inhibitors like those targeting EGFR, assays measure the enzyme's ability to phosphorylate a substrate, often using methods like ELISA or radiometric assays. tandfonline.com The results are typically plotted as dose-response curves to determine IC50 values.

The table below summarizes IC50 values for representative pyridine and thiomorpholine derivatives against various targets.

| Compound Class | Target | Assay Type | Result (IC50) | Reference |

| Pyridine Derivative (2g) | P. falciparum RKL9 | In vitro anti-plasmodial | 0.0402 µM | nih.gov |

| Thiomorpholine Derivative (11g) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.94 µM | mdpi.com |

| Pyridine Derivative (27) | α-Glucosidase | Enzyme Inhibition | 0.18 µg/mL | jchemrev.com |

| Thiomorpholine Derivative (16c) | DPP-IV | Enzyme Inhibition | 3.40 µmol/L | jchemrev.com |

| Thiazolyl-Pyridine Hybrid | A549 Lung Cancer Cell | MTT Assay | Varies by derivative | mdpi.com |

Structure-Activity Relationship Studies (General Principles)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. SAR involves systematically modifying the chemical structure of a molecule and observing the effect on its biological properties. For thiomorpholine and pyridine derivatives, several key principles have emerged.

Effect of Substituents : The nature and position of substituents on the pyridine or an associated phenyl ring can dramatically influence activity. For instance, in a series of antiproliferative pyridine derivatives, the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups were found to enhance activity, while bulky groups or halogen atoms often decreased it. nih.gov In another study, electron-releasing groups like methyl or methoxy on a phenyl ring improved α-glucosidase inhibitory activity. jchemrev.com

Role of Linker Chains : In molecules where the thiomorpholine or pyridine ring is connected to another pharmacophore, the length and nature of the linking chain are critical. For a series of quinoline derivatives bearing a morpholine (B109124) group (an analog of thiomorpholine), a two-methylene linker between the quinoline and morpholine moieties resulted in better cholinesterase inhibition compared to three- or four-methylene linkers. mdpi.com

Isosteric Replacement : Replacing one atom or group with another that has similar physical or chemical properties (isosteric replacement) can modulate activity. The replacement of the oxygen atom in a morpholine ring with a sulfur atom to give a thiomorpholine ring can lead to different biological profiles. While a morpholine analog showed better antimycobacterial potency than the parent compound, the corresponding thiomorpholine analog was less potent. jchemrev.com

Scaffold Hopping and Hybridization : Combining pharmacophores from different classes of active compounds can lead to novel molecules with improved properties. The hybridization of pyridine and thiazole (B1198619) moieties has been explored to create potential anticancer agents. mdpi.com Similarly, attaching a pyrazoline scaffold to a thiopyrano-pyrimidine nucleus (containing a morpholine) was investigated to create PI3K inhibitors. nih.gov

Mechanistic Studies of Observed Biological Effects

Understanding the precise molecular mechanism by which a compound exerts its biological effect is a primary goal of medicinal chemistry research. For thiomorpholine and pyridine analogs, mechanistic studies have focused on their interactions with specific enzymes and receptors.

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis. scbt.comnih.gov Its inhibition is an attractive strategy for lowering cholesterol levels. nih.govnih.gov

A series of thiomorpholine derivatives were synthesized and found to possess both antioxidant and hypocholesterolemic activity. nih.gov The proposed mechanism for the hypocholesterolemic effect was the inhibition of squalene synthase. jchemrev.comresearchgate.netnih.gov The most active compound in this series demonstrated significant reductions in key lipid markers in a rat model of hyperlipidemia, as detailed in the table below.

| Parameter | % Reduction |

| Plasma Triglycerides | 80% |

| Total Cholesterol | 78% |

| Low-Density Lipoprotein (LDL) | 76% |

| Data for the most active thiomorpholine derivative in a study by Tooulia et al., as cited in jchemrev.comnih.gov. |

The interaction of pyridine derivatives with various receptors has been characterized through receptor binding studies, which quantify the affinity and selectivity of these compounds.

Adenosine Receptors : A study of 1,4-dihydropyridine and pyridine derivatives showed that they bind to A1, A2A, and A3 adenosine receptor subtypes. nih.gov One derivative, compound 28 (3,5-diethyl 2-methyl-6-phenyl-4-(trans-2-phenylvinyl)-1,4(R,S)-dihydro-pyridine-3,5-dicarboxylate), demonstrated significant selectivity for the A3 receptor, with a 55-fold selectivity over A1 receptors and 44-fold selectivity over A2A receptors. nih.gov Such selective antagonists are valuable tools for studying receptor function and may serve as leads for therapeutic development.

Peripheral Benzodiazepine Receptors (PBR) : A series of 2-phenylimidazo[1,2-a]pyridineacetamides were evaluated for their binding affinity at both central (CBR) and peripheral (PBR) benzodiazepine receptors. acs.org The affinities were determined by measuring the compounds' ability to displace specific radioligands ([3H]flunitrazepam for CBR and [3H]PK 11195 for PBR). This class of compounds showed high affinity and selectivity for PBR, making them potential candidates for neurosteroid synthesis modulation and diagnostics. acs.org

The table below shows the binding affinities of selected imidazopyridine derivatives for PBR.

| Compound | PBR Binding Affinity (Ki, nM) |

| PK 11195 (Reference) | 3.1 |

| Derivative 3 | 0.8 |

| Derivative 5 | 1.8 |

| Derivative 9 | 0.5 |

| Data from a study on 2-phenylimidazo[1,2-a]pyridine derivatives. acs.org |

These studies demonstrate how receptor binding assays are used to quantify the interaction of pyridine analogs with their molecular targets, providing crucial information for understanding their mechanism of action and guiding further drug design efforts.

Contribution of the Thiomorpholine Moiety to Biological Activity

The thiomorpholine moiety, a sulfur-containing analog of morpholine, is recognized as a privileged scaffold in medicinal chemistry, contributing significantly to the biological activity of various compounds. jchemrev.comresearchgate.net It is not merely a passive linker but an active component of the pharmacophore that influences a molecule's physicochemical properties and its interactions with biological targets. jchemrev.comjchemrev.com The replacement of the oxygen atom in morpholine with a sulfur atom alters the ring's electronics, lipophilicity, and hydrogen-bonding capacity, which can translate into unique pharmacological profiles. researchgate.net

Research has demonstrated that thiomorpholine and its derivatives possess a wide array of biological activities, including antioxidant, hypolipidemic, antitubercular, antiprotozoal, and as inhibitors of dipeptidyl peptidase IV (DPP-IV). jchemrev.comjchemrev.com The sulfur atom can increase lipophilicity compared to its morpholine counterpart, potentially enhancing membrane permeability. Furthermore, the sulfur is a metabolically soft spot, susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, which can modulate the activity and pharmacokinetic properties of the parent compound.

In structure-activity relationship (SAR) studies, the inclusion of a thiomorpholine ring has been shown to be critical for potency. For instance, in a series of antimycobacterial compounds, the thiomorpholine analog showed different potency compared to the parent dihydroquinoline and the morpholine analog, highlighting the specific contribution of the sulfur-containing ring. jchemrev.com In another study on hypolipidemic and antioxidant agents, N-substituted thiomorpholine derivatives were found to inhibit lipid peroxidation and reduce plasma levels of triglycerides and cholesterol. nih.gov The antioxidant activity was attributed to the thiomorpholine N-substituent, showcasing the ring's role as a carrier of functional antioxidant moieties. jchemrev.comnih.gov

The versatility of the thiomorpholine scaffold allows it to be a key element in designing molecules for diverse therapeutic targets, where it can influence enzyme inhibition and receptor binding. jchemrev.comresearchgate.net

Table 1: Biological Activities of Selected Thiomorpholine-Containing Compounds

| Compound/Series | Target/Activity | Key Findings |

|---|---|---|

| N-Substituted Thiomorpholines | Antioxidant (Lipid Peroxidation) | Inhibition of ferrous/ascorbate-induced lipid peroxidation with IC50 values as low as 7.5 µM. nih.gov |

| N-Substituted Thiomorpholines | Hypolipidemic | The most active compound decreased triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76% respectively in rats. nih.gov |

| 2-(thiophen-2-yl) dihydroquinolines | Antimycobacterial (M. tuberculosis) | The thiomorpholine analog (MIC: >50 mg/mL) was less potent than the parent compound (MIC: 12.5 mg/mL) and the morpholine analog (MIC: 6.25 mg/mL), indicating specific structural requirements for this target. jchemrev.com |

| Thiomorpholine-bearing compounds | Dipeptidyl peptidase IV (DPP-IV) Inhibition | Exhibited good inhibitory activity with IC50 values ranging from 3.40 µmol/L to 6.93 µmol/L. jchemrev.com |

Role of the Pyridine Moiety in Biological Activity

The pyridine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry and is a core component in a vast number of FDA-approved drugs. rsc.orgnih.govnih.gov Its prevalence is due to a combination of favorable properties, including its ability to enhance molecular potency, metabolic stability, and cell permeability. rsc.orgnih.gov The nitrogen atom within the pyridine ring is a key feature, as it can act as a hydrogen bond acceptor, which is crucial for drug-receptor interactions. nih.govtandfonline.com

In the context of kinase inhibitors, the pyridine moiety frequently serves as a "hinge-binding" motif. acs.orgnih.gov The ATP-binding site of kinases contains a flexible hinge region, and the pyridine nitrogen can form one or more critical hydrogen bonds with the backbone amide groups of this region. acs.orgresearchgate.net This interaction helps to anchor the inhibitor in the active site, leading to potent enzyme inhibition. The 2-aminopyridine scaffold is a particularly common feature in many kinase inhibitors for this reason. acs.org

The pyridine ring is not only a key binding element but also a versatile scaffold that allows for the creation of large and diverse chemical libraries for drug discovery efforts. nih.govnih.gov Its fundamental role in molecular recognition makes it an indispensable tool for designing targeted therapies. rsc.org

Table 2: Role of Pyridine Moiety in Kinase Inhibition

| Compound Series | Target Kinase | Role of Pyridine Moiety & SAR Insights |

|---|---|---|

| Pyrazolo[1,5-a]pyridines | C-Src Kinase (CSK) | Replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine significantly improved potency due to enhanced hydrogen bonding with hinge residues. nih.gov |

| Imidazo[1,2-a]pyridines | p110α | The pyridine nitrogen is assumed to be protonated in the enzyme active site, providing resonance stabilization and controlling enzyme activity. rsc.org |

| 2-Aminopyridine Derivatives | Vaccinia-related Kinases (VRK1, VRK2) | The 2-amino-pyridine moiety acts as a hinge-binding group. Introduction of a methyl group on the pyridine scaffold markedly improved selectivity for VRK1. acs.orgresearchgate.net |

| Pyridine-Quinoline Hybrids | PIM-1 Kinase | The presence of a 2-oxo or 2-thiopyridine core was found to be important for potent anticancer activity. nih.gov |

Medicinal Chemistry Applications and Drug Design Considerations

Rational Design of (2-thiomorpholin-4-ylpyridin-4-yl)methanol Derivatives for Enhanced Activity or Selectivity

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity, a concept known as the Structure-Activity Relationship (SAR). collaborativedrug.comdrugdesign.org For the this compound scaffold, a systematic medicinal chemistry campaign would explore modifications to its three primary components to optimize potency, selectivity, and pharmacokinetic properties.

Key Areas for Modification:

Thiomorpholine (B91149) Ring: The sulfur atom is a key point for modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This change dramatically increases polarity and hydrogen bonding capability, which can alter solubility and target engagement. Additionally, substitution on the carbon atoms of the thiomorpholine ring could probe steric limits within a target's binding pocket.

Pyridine (B92270) Ring: The electronic properties of the pyridine ring can be modulated by adding electron-donating or electron-withdrawing groups at the unoccupied positions (3, 5, and 6). These modifications can influence the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor.

Methanol (B129727) Group: The primary alcohol can be a key interaction point, acting as a hydrogen bond donor or acceptor. Its position on the pyridine ring is also critical. Moving it from the 4-position to the 3- or 5-position would significantly alter the molecule's geometry and how it presents its functional groups to a biological target.

An SAR exploration could generate a data table similar to the hypothetical one below, where derivatives are synthesized and tested in a relevant biological assay to discern activity trends.

| Compound | R1 (Thiomorpholine) | R2 (Pyridine) | R3 (Methanol Position) | Hypothetical Activity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent | -S- | -H | 4-CH₂OH | 500 |

| Derivative 1 | -S(O)- | -H | 4-CH₂OH | 250 |

| Derivative 2 | -S(O)₂- | -H | 4-CH₂OH | 700 |

| Derivative 3 | -S- | 5-Cl | 4-CH₂OH | 150 |

| Derivative 4 | -S- | -H | 3-CH₂OH | >1000 |

This table is for illustrative purposes only and does not represent experimental data.

Scaffold Hopping and Bioisosteric Replacements in Related Chemical Structures

When lead optimization stalls or there is a need to escape existing patent space, medicinal chemists often turn to scaffold hopping or bioisosteric replacement. nih.gov

Scaffold Hopping: This strategy involves replacing a central molecular core with a structurally different scaffold while retaining the spatial orientation of key binding groups. For this compound, the pyridine-thiomorpholine core could be replaced by other bicyclic or fused heterocyclic systems that maintain the relative positions of the nitrogen atom, the bulky lipophilic group (thiomorpholine), and the hydrogen-bonding methanol group. mdpi.comnih.govrsc.org

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. nih.govufrj.br This strategy involves more subtle changes than scaffold hopping.

Thiomorpholine Ring: The thiomorpholine moiety could be replaced with other six-membered saturated heterocycles. A common bioisostere is the morpholine (B109124) ring, where the sulfur is replaced by oxygen. This change reduces lipophilicity and removes a potential site of oxidative metabolism, potentially improving pharmacokinetic properties. enamine.netresearchgate.net Other replacements could include piperazine (B1678402) or piperidine, which would introduce different basicity and hydrogen bonding profiles.

Pyridine Ring: The pyridine ring itself can be replaced by other aromatic systems like phenyl, pyrimidine, or thiazole (B1198619) rings to fine-tune electronics, solubility, and metabolic stability. nih.gov

| Original Fragment | Potential Bioisostere | Rationale for Replacement |

| Thiomorpholine | Morpholine | Decrease lipophilicity, alter metabolic profile. enamine.net |

| Thiomorpholine | N-methyl-piperazine | Introduce a second basic center, increase polarity. |

| Pyridine | Phenyl | Remove the basic nitrogen, increase lipophilicity. |

| Pyridine | Pyrimidine | Introduce an additional H-bond acceptor, modulate electronics. nih.gov |

Prodrug Strategies involving the Methanol Group of this compound

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. frontiersin.org This strategy is often used to overcome issues like poor solubility, low permeability, or rapid metabolism. The hydroxymethyl group of this compound is an ideal handle for creating prodrugs. frontiersin.orgnih.gov

By forming a cleavable bond, the properties of the parent molecule can be temporarily masked. Common prodrug moieties for hydroxyl groups include:

Esters: Acylating the alcohol to form an ester can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. These esters are readily cleaved by ubiquitous esterase enzymes in the body to release the active parent compound.

Carbonates and Carbamates: These linkages can also be used to modulate solubility and permeability and are designed to be cleaved enzymatically or chemically in vivo.

Phosphate (B84403) Esters: To dramatically increase aqueous solubility for intravenous formulations, the methanol group can be converted into a phosphate ester. This highly polar group is cleaved by alkaline phosphatases to regenerate the active alcohol.

These strategies leverage the body's own enzymes to release the active drug, and the choice of promoiety allows for fine-tuning of the drug's release profile and distribution. documentsdelivered.com

Development of Chemical Probes based on the this compound Scaffold

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. To be useful, a probe must be potent and selective for its target. The this compound scaffold, if found to have potent biological activity, could be developed into a chemical probe.

This development involves strategically modifying the parent structure to incorporate a reporter or reactive group without disrupting its binding to the target protein.

Attachment of Reporter Tags: A fluorescent dye, a biotin (B1667282) tag (for affinity purification), or a radiolabel could be attached to the scaffold. The methanol group or an unoccupied position on the pyridine ring would be a logical point of attachment, often via a flexible linker to minimize interference with target binding.

Photo-affinity Labels: A photoreactive group, such as an azide (B81097) or diazirine, could be incorporated. Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its identification and isolation.

The goal is to create a tool that allows researchers to visualize the target protein in cells, pull it out of complex biological mixtures, and understand its function.

Application in Chemical Biology Research

Chemical probes derived from the this compound scaffold would be powerful tools in chemical biology. Assuming a potent and selective derivative is identified, it could be used to:

Target Validation: A chemical probe can be used to confirm that engaging a specific protein (the probe's target) leads to a desired cellular effect. This is a critical step in validating a protein as a viable drug target.

Pathway Elucidation: By selectively inhibiting its target, the probe can help researchers understand the protein's role within complex cellular signaling pathways. The downstream consequences of inhibiting the target can be observed, providing insights into its biological function.

Phenotypic Screening: The probe can be used in phenotypic screens to identify new disease contexts where modulating its target might be beneficial.

For example, if a derivative of this compound were found to be a selective kinase inhibitor, a corresponding probe could be used to identify the specific kinase, track its location within the cell, and determine the functional consequences of its inhibition in various disease models.

Future Research Directions and Unexplored Avenues for 2 Thiomorpholin 4 Ylpyridin 4 Yl Methanol

Novel Synthetic Routes for Scalability and Sustainability

The development of scalable and sustainable synthetic methodologies is paramount for the future utility of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. Current synthetic approaches for similar heterocyclic compounds often rely on traditional methods that may not be environmentally benign or economically viable on a large scale. Future research should focus on green chemistry principles to address these limitations. ijpsjournal.comnumberanalytics.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. rasayanjournal.co.innumberanalytics.com Investigating microwave-assisted coupling of a suitable thiomorpholine (B91149) precursor with a functionalized pyridine (B92270) derivative could lead to a more efficient synthesis of the target molecule.

Continuous Flow Chemistry: For large-scale production, continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. chemrxiv.orgnih.govorganic-chemistry.orgchemrxiv.orgresearchgate.net A telescoped continuous flow synthesis, where sequential reactions are performed in a connected series of reactors without intermediate purification, could be a highly efficient route to this compound. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. numberanalytics.com Exploring enzymatic routes for the formation of the C-N bond between the pyridine and thiomorpholine rings or for the reduction of a precursor to form the methanol (B129727) group could provide a highly sustainable synthetic pathway.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents would significantly improve the environmental footprint of the synthesis. numberanalytics.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. ijpsjournal.com | Optimization of reaction conditions (temperature, time, power) and catalyst selection. |

| Continuous Flow Chemistry | Scalability, improved safety, precise process control. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net | Reactor design, development of a telescoped multi-step synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. numberanalytics.com | Enzyme screening and engineering for specific bond formations. |

| Green Solvents | Reduced environmental impact, improved safety. numberanalytics.com | Solubility studies and reaction optimization in alternative solvent systems. |

Expanding the Scope of Derivatization Reactions

The structural features of this compound, namely the secondary amine and thioether of the thiomorpholine ring, the pyridine nitrogen, and the primary alcohol, offer multiple sites for derivatization. Exploring these reactions will be crucial for creating a library of analogues for structure-activity relationship (SAR) studies.

Future derivatization strategies could include:

N-Functionalization of the Thiomorpholine Ring: The nitrogen atom of the thiomorpholine ring is a prime site for substitution. Reactions with alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates could introduce a wide variety of functional groups, potentially modulating the compound's physicochemical properties and biological activity. jchemrev.comjchemrev.com

S-Oxidation of the Thiomorpholine Ring: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone. This modification can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability. mdpi.com

Modification of the Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to esters, ethers, and amines. These transformations would allow for the introduction of diverse functionalities and potential conjugation to other molecules.

Substitution on the Pyridine Ring: While direct functionalization of the pyridine ring can be challenging, modern cross-coupling methodologies could be employed to introduce substituents at various positions, further expanding the chemical space around the core scaffold. chemrxiv.org

| Reaction Site | Potential Derivatization Reactions | Purpose of Derivatization |

| Thiomorpholine Nitrogen | Alkylation, acylation, sulfonylation, urea/thiourea formation. | Modulate lipophilicity, introduce pharmacophoric groups. jchemrev.comjchemrev.com |

| Thiomorpholine Sulfur | Oxidation to sulfoxide and sulfone. | Alter polarity, metabolic stability, and hydrogen bonding. mdpi.com |

| Methanol Group | Oxidation, esterification, etherification, amination. | Introduce diverse functional groups, enable conjugation. |

| Pyridine Ring | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Fine-tune electronic properties and steric profile. chemrxiv.org |

Advanced Biological Activity Profiling

The constituent thiomorpholine and pyridine moieties are present in numerous compounds with a broad range of biological activities. jchemrev.comjchemrev.comnih.govlifechemicals.com A comprehensive biological profiling of this compound and its derivatives is therefore a critical next step.

A tiered screening approach is recommended: